3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thieno[3,2-d]pyrimidine moiety can be synthesized through cyclo-condensation reactions involving appropriate precursors . The final step involves coupling the indole and thieno[3,2-d]pyrimidine units under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin analogs share the indole moiety and exhibit similar biological activities.
Thieno[3,2-d]pyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine have similar structural features and are investigated for their therapeutic potential.
Uniqueness
3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of indole, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.
Properties
Molecular Formula |
C17H15N3O4S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15N3O4S2/c1-26(23,24)20-6-4-11-8-12(2-3-14(11)20)15(21)9-19-10-18-13-5-7-25-16(13)17(19)22/h2-3,5,7-8,10H,4,6,9H2,1H3 |
InChI Key |
FKIBPTSVZOEHHI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
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